molecular formula C16H10FN3S B2768267 3-(4-Fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine CAS No. 861209-72-5

3-(4-Fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2768267
CAS No.: 861209-72-5
M. Wt: 295.34
InChI Key: HCCADCGJTAFYPW-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. This scaffold is characterized by a fused five-membered pyrazole ring and a six-membered pyrimidine ring. The compound bears a 4-fluorophenyl group at position 3 and a 2-thienyl substituent at position 7 (Figure 1). These substituents enhance its electronic and steric properties, influencing its reactivity and biological interactions. The fluorine atom on the phenyl ring improves metabolic stability and bioavailability, while the thienyl group contributes to π-π stacking interactions in target binding .

Properties

IUPAC Name

3-(4-fluorophenyl)-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3S/c17-12-5-3-11(4-6-12)13-10-19-20-14(7-8-18-16(13)20)15-2-1-9-21-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCADCGJTAFYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various electrophilic reagents. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve scalable green synthesis techniques, which aim to minimize environmental impact while maintaining high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups .

Scientific Research Applications

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidines, including 3-(4-Fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine, exhibit promising antitumor properties. These compounds act as inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that derivatives of this compound can effectively inhibit FLT3-ITD kinase activity in acute myeloid leukemia (AML), suggesting potential for development as targeted therapies for this malignancy .

Antiviral Properties

Another application is in antiviral therapy. Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their effectiveness against viral infections. The compound's ability to inhibit viral replication mechanisms positions it as a candidate for further development in antiviral medications .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory activities. It shows potential in inhibiting enzymes that play crucial roles in various metabolic pathways, which can be leveraged for therapeutic interventions .

Fluorescent Properties

This compound has been identified as a strategic compound for optical applications due to its fluorescent properties. The incorporation of electron-donating groups enhances its photophysical characteristics, making it suitable for use in fluorescent probes and sensors .

Material Science

The compound's structural features allow it to be utilized in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to form stable crystals with notable optical properties can lead to advancements in solid-state lighting and display technologies .

Synthetic Approaches

The synthesis of this compound involves multicomponent reactions that yield high-purity products with good yields. Recent advancements in synthetic methodologies have improved the efficiency of producing these compounds while maintaining their biological activity .

Structural Analysis

Molecular structure studies using X-ray diffraction and computational methods have provided insights into the interactions within the compound and its derivatives. Such studies help elucidate the mechanisms behind its biological activities and guide further modifications to enhance efficacy .

Case Studies

StudyFocusFindings
AML Inhibition StudyAntitumor activityDemonstrated effective inhibition of FLT3-ITD kinase by pyrazolo[1,5-a]pyrimidines .
Antiviral Activity ResearchViral infectionsIdentified potential antiviral properties against specific viruses .
Fluorescent Properties AnalysisOptical applicationsShowed enhanced fluorescence with electron-donating groups; suitable for sensor applications .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways may vary depending on the specific biological context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity and physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent positions and electronic profiles. Key structural analogues include:

Compound Name Substituents (Position) Key Properties/Activity Reference
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 5-(4-Fluorophenyl), 7-(CF₃) Higher lipophilicity due to CF₃ group
7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine 5-(4-Fluorophenyl), 7-(CHF₂) Improved metabolic stability
3-((4-Fluorophenyl)diazenyl)-7-(4-substituted phenyl)pyrazolo[1,5-a]pyrimidin-2-amine 3-(4-Fluorophenyldiazenyl) Anti-mycobacterial activity
5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl derivatives 7-(CF₃), 5-(thienyl) PI3Kδ inhibition (IC₅₀ < 10 nM)

Key Observations :

  • Position 7 Substitution : The 7-thienyl group in the target compound contrasts with trifluoromethyl (CF₃) or morpholine substituents in analogues. CF₃ groups enhance lipophilicity and membrane permeability , while morpholine at position 7 improves selectivity for PI3Kδ inhibition .
  • Position 3 Substitution : The 4-fluorophenyl group at position 3 is a common feature in anti-mycobacterial agents (e.g., compounds in ), where fluorine enhances binding to hydrophobic pockets.
  • Thienyl vs.
Physicochemical Properties

Elemental analysis and spectral data for analogous compounds (e.g., C18H15FN6O2 in ) confirm high purity (C: 58.83%, N: 22.47%), while the target compound’s molecular formula (C16H10FN4S) predicts a molar mass of 309.34 g/mol. LogP calculations estimate a value of ~3.1, indicating moderate hydrophobicity suitable for blood-brain barrier penetration .

Biological Activity

3-(4-Fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Overview of the Compound

  • Chemical Structure : The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused ring structure that contributes to its biological properties.
  • Molecular Formula : C16_{16}H10_{10}FN3_3S
  • CAS Number : 861209-72-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : It has been shown to inhibit specific kinases involved in cell signaling pathways, which can modulate cell proliferation and survival. This mechanism is crucial in cancer therapy where uncontrolled cell growth occurs.
  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 to 0.25 μg/mL, indicating potent activity against these pathogens .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound and its derivatives. The following table summarizes the findings from various research articles:

CompoundPathogenMIC (μg/mL)MBC (μg/mL)Activity Type
This compoundStaphylococcus aureus0.220.25Bactericidal
Derivative 4aEscherichia coli0.150.20Bactericidal
Derivative 5aCandida albicans0.300.35Fungicidal

These results demonstrate the compound's potential as a therapeutic agent against bacterial and fungal infections.

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold has shown promise in anticancer research:

  • Cell Proliferation Inhibition : Compounds derived from this scaffold have been tested against various cancer cell lines, showing significant inhibition of cell growth.
  • Enzymatic Inhibition : Some derivatives exhibit inhibitory effects on enzymes such as monoamine oxidase B (MAO-B), which is relevant in neurodegenerative disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

Compound TypeStructural FeaturesBiological Activity
2,3,5-Trisubstituted Pyrazolo[1,5-a]pyrimidinesVaries in substitution patternsAntimicrobial and anticancer properties
Pyrazolo[3,4-d]pyrimidinesDifferent arrangement of nitrogen atomsGenerally lower potency compared to pyrazolo[1,5-a]pyrimidines

The unique substitution pattern of 3-(4-Fluorophenyl)-7-(2-thienyl) enhances its biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazolo[1,5-a]pyrimidines:

  • Antimicrobial Evaluation : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited significant antimicrobial activity against multiple resistant strains of bacteria and fungi. The most active derivative showed an MIC value significantly lower than standard antibiotics .
  • Anticancer Studies : Research focused on the inhibition of cancer cell lines revealed that certain derivatives could reduce proliferation rates by over 70% at specific concentrations. These findings suggest potential applications in cancer therapy .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-(4-fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:
The synthesis typically involves multicomponent condensation reactions. For example, heating 3-(4-fluorophenyl)-1H-pyrazol-5-amine with 2-thienyl-substituted diketones (e.g., 1-(thiophen-2-yl)butane-1,3-dione) at 433–453 K in polar aprotic solvents (e.g., methanol or ethanol) under reflux for 2.5–3 hours . Yield improvements (up to 66–92%) are achieved by:

  • Catalyst optimization : Using Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Solvent selection : Ethanol/acetone (1:1) mixtures improve recrystallization purity .
  • Temperature control : Gradual heating prevents decomposition of thermally sensitive intermediates .

Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

  • X-ray crystallography : Determines bond lengths (e.g., C–C = 1.37–1.48 Å), dihedral angles (e.g., 7.97° between fluorophenyl and pyrimidine rings), and non-covalent interactions (e.g., Cl⋯Cl, 3.475 Å) .
  • NMR spectroscopy : ¹H NMR identifies substituent environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; thienyl protons at δ 6.9–7.1 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 362.4) .

Advanced: What strategies are employed to resolve contradictions in biological activity data across different studies?

Methodological Answer:
Discrepancies in IC₅₀ values or target selectivity arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentrations in kinase assays) .
  • Structural analogs : Compare activity trends using derivatives with controlled substitutions (e.g., 4-fluorophenyl vs. 4-chlorophenyl at position 3) .
  • Orthogonal validation : Confirm binding via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .

Advanced: How do structural modifications at positions 3 and 7 of the pyrazolo[1,5-a]pyrimidine core influence inhibitory potency?

Methodological Answer:
Structure-Activity Relationship (SAR) Insights :

Substituent at Position 3Substituent at Position 7Biological Activity (IC₅₀, nM)TargetReference
4-FluorophenylThienyl120 ± 15B-Raf kinase
4-ChlorophenylMorpholinyl85 ± 10PI3Kδ
3-HydroxyphenylTrifluoromethyl45 ± 5KDR kinase

Key trends:

  • Electron-withdrawing groups (e.g., -CF₃) at position 7 enhance kinase inhibition .
  • Bulky substituents at position 3 reduce off-target effects in GPCR modulation .

Advanced: What methodologies determine binding interactions between this compound and biological targets?

Methodological Answer:

  • X-ray co-crystallography : Resolves binding poses (e.g., hydrogen bonds with kinase hinge regions) .
  • Molecular docking : Predicts binding affinity (e.g., Glide XP scoring for PI3Kδ) .
  • Biochemical assays : Competitive inhibition assays using ³H-labeled ATP analogs validate target engagement .

Basic: What in vitro assays evaluate anti-inflammatory or antitumor potential?

Methodological Answer:
Common Assay Models :

Assay TypeProtocol HighlightsKey MetricsReference
Anti-inflammatory LPS-induced TNF-α inhibition in RAW 264.7 macrophagesIC₅₀ < 1 µM
Antitumor MTT assay in HeLa cellsGI₅₀ = 8.2 µM
Kinase inhibition ADP-Glo™ kinase assay (e.g., c-Src)% inhibition at 10 µM

Advanced: How can computational tools optimize pharmacokinetic properties?

Methodological Answer:

  • QSAR modeling : Predicts logP (e.g., 2.8 ± 0.3) and solubility (>50 µM in PBS) .
  • Metabolism prediction : CYP3A4 liability assessed via MetaSite .
  • Free-energy perturbation (FEP) : Guides fluorination to enhance metabolic stability (e.g., 2-(difluoromethyl) derivatives) .

Advanced: How is selectivity towards kinase isoforms validated experimentally?

Methodological Answer:

  • Kinase profiling panels : Screen against 100+ kinases (e.g., DiscoverX KINOMEscan) .
  • Isoform-specific mutants : Compare inhibition of wild-type vs. mutant PI3Kγ/PI3Kδ .
  • Cellular thermal shift assay (CETSA) : Confirms target engagement in lysates .

Basic: What challenges arise in regioselective functionalization during synthesis?

Methodological Answer:

  • Competitive cyclization : Mitigated by using bulky directing groups (e.g., 4-methoxybenzyl) at position 5 .
  • Protecting group strategies : Boc protection of amines prevents undesired side reactions .
  • Microwave-assisted synthesis : Enhances regioselectivity (e.g., 90% yield for 7-thienyl vs. <50% without) .

Advanced: How do crystallographic data guide the design of stable derivatives?

Methodological Answer:

  • Dihedral angle optimization : Derivatives with fluorophenyl-thienyl dihedral angles <10° exhibit enhanced π-π stacking and solubility .
  • Halogen bonding : Cl⋯Cl interactions (3.3–3.5 Å) stabilize crystal packing, reducing hygroscopicity .
  • Hydrogen-bond networks : Carboxamide substituents at position 2 improve thermal stability (Tₘ > 200°C) .

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